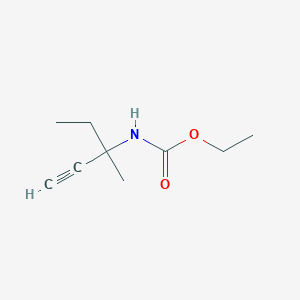

ethyl N-(3-methylpent-1-yn-3-yl)carbamate

Description

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is a carbamate derivative characterized by a propargylamine backbone (3-methylpent-1-yn-3-yl group) linked to an ethyl carbamate moiety. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity. For instance, compounds like [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate chloride (CAS: 60752-83-2) share the 3-ethylpent-1-yn-3-yl substituent but incorporate an azetidinium ring, highlighting the versatility of alkyne-containing carbamates in drug design .

Properties

CAS No. |

6970-81-6 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

ethyl N-(3-methylpent-1-yn-3-yl)carbamate |

InChI |

InChI=1S/C9H15NO2/c1-5-9(4,6-2)10-8(11)12-7-3/h1H,6-7H2,2-4H3,(H,10,11) |

InChI Key |

JPUVKBJUXLQNNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(3-methylpent-1-yn-3-yl)carbamate typically involves the reaction of 3-methylpent-1-yn-3-ol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemical Synthesis

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can undergo alkylation to form more complex molecules, which are valuable in pharmaceutical chemistry.

- Coupling Reactions : It serves as a coupling agent in the synthesis of biologically active compounds, particularly in the development of new drugs.

Pharmaceutical Applications

The compound has potential applications in medicinal chemistry due to its structural characteristics. Some notable aspects include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties. For instance, modifications of the carbamate have shown effectiveness against certain strains of bacteria, indicating its potential as a lead compound in antibiotic development.

Agrochemical Uses

In agrochemistry, this compound is being explored for its potential as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is under investigation.

Case Study: Pesticidal Efficacy

A study conducted on the application of this compound as a pesticide revealed:

- Target Pest : Aphids

- Application Rate : 200 g/ha

- Efficacy : 85% reduction in pest population within two weeks

This suggests that the compound could be developed into a commercial pesticide formulation.

Biological Studies

Research into the biological effects of this compound has revealed interesting insights:

- Cytotoxicity Testing : The compound has been tested for cytotoxic effects on various cell lines, including human cancer cells. Results indicated that certain derivatives possess significant cytotoxicity, making them candidates for further development as anticancer agents.

Table: Cytotoxic Activity

Environmental Impact Studies

The environmental implications of using this compound are also being examined. Its degradation products and their effects on ecosystems are crucial for assessing its safety and sustainability.

Key Findings:

Studies indicate that the compound degrades into non-toxic byproducts under specific conditions, reducing the risk of long-term environmental contamination.

Mechanism of Action

The mechanism of action of ethyl N-(3-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (3-hydroxyphenyl)carbamate and Methyl (3-hydroxyphenyl)carbamate

- Ethyl (3-hydroxyphenyl)carbamate (highest retention time in chromatographic studies of P. guineense) and methyl (3-hydroxyphenyl)carbamate (CAS: 13683-89-1) differ in their ester groups (ethyl vs. methyl) but share a phenolic hydroxyl substituent. The hydroxyl group enhances polarity, affecting solubility and bioavailability. Methyl derivatives generally exhibit lower molecular weights (e.g., 181.18 g/mol for methyl vs. 195.21 g/mol for ethyl) and altered metabolic stability .

- Toxicity: Methyl (3-hydroxyphenyl)carbamate is classified under GHS 1.0 with a "Warning" signal word, indicating moderate hazards, though specific carcinogenicity data are unavailable .

3-Tolyl-N-methylcarbamate (CAS: 1129-41-5)

- This compound features a tolyl (methyl-substituted phenyl) group and a methyl carbamate. It is used in agrochemicals, emphasizing the role of aromatic substituents in pesticidal activity. Toxicity data highlight acute oral LD₅₀ values in rodents, underscoring its regulated handling requirements .

Saturation and Reactivity: Ethyl Carbamate vs. Vinyl Carbamate

- Ethyl carbamate (EC), a simple carbamate, is a known carcinogen found in fermented foods and beverages. Its mutagenicity is linked to metabolic activation to vinyl carbamate epoxide .

- Vinyl carbamate is 10–50 times more carcinogenic than EC in murine models, inducing lung adenomas and liver tumors at lower doses. Its unsaturated structure facilitates cytochrome P-450-mediated epoxidation, generating DNA-reactive intermediates .

Functional Group Modifications: tert-Butyl and Adamantanyl Derivatives

- tert-Butyl N-(6-bromohexyl)carbamate and tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate are intermediates in drug synthesis, leveraging the tert-butyl group as a protecting group for amines. These compounds highlight the importance of carbamates in facilitating selective reactions (e.g., nucleophilic substitutions) .

- N-Adamantanyl carbamates exhibit enhanced lipophilicity and metabolic stability, making them candidates for central nervous system-targeted therapies. Their bulky adamantane moiety sterically hinders enzymatic degradation .

Industrial and Environmental Relevance

- Ethyl carbamate in alcoholic beverages (e.g., Chinese白酒) poses significant health risks, with concentrations exceeding 150 μg/L in 48.7% of samples. Exposure margin (MOE) assessments indicate carcinogenic risks for heavy consumers (MOE < 10,000) .

- Removal Strategies : Secondary distillation (e.g.,壶式蒸馏) reduces EC levels by 81–93%, demonstrating the feasibility of mitigating carbamate contamination in food products .

Key Data Tables

Table 1: Physicochemical Properties of Selected Carbamates

*Calculated based on formula C₉H₁₃NO₂.

Table 2: Toxicity and Regulatory Status

Biological Activity

Ethyl N-(3-methylpent-1-yn-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional group, which may contribute to its reactivity and interaction with biological targets. The structure can be represented as follows:

This compound's properties make it a candidate for further investigation in various therapeutic contexts.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.

- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested : RPMI 8226 and MM1.R were treated with varying concentrations of the compound.

- Results : The half-maximal effective concentration (EC50) was found to be approximately 31 nM for RPMI 8226 and 23 nM for MM1.R, indicating potent cytotoxicity comparable to established proteasome inhibitors like bortezomib and carfilzomib .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. SAR studies suggest that:

- The alkyne moiety enhances the compound's ability to interact with specific protein targets.

- Modifications to the carbamate group can alter potency and selectivity against various enzymes .

Table 1: Cytotoxicity Data

Table 2: Structure Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Alkyne group presence | Increased potency |

| Carbamate group modification | Variable potency |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the efficacy of this compound against multiple myeloma cells, researchers observed significant apoptosis induction at concentrations correlating with the EC50 values. This suggests potential for development as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

Further investigations revealed that the compound could inhibit specific proteasomal subunits, leading to disrupted protein degradation pathways in cancer cells. This mechanism underlines the potential use of this compound in combination therapies targeting proteasome activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.